molecular formula C3H3ClN2S B3377312 5-(Chloromethyl)-1,2,3-thiadiazole CAS No. 1284385-87-0

5-(Chloromethyl)-1,2,3-thiadiazole

Cat. No.: B3377312
CAS No.: 1284385-87-0
M. Wt: 134.59 g/mol
InChI Key: ZDUBMXQVUKCNNA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chloromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes and other unsaturated compounds to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide and palladium complexes are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions include substituted thiadiazoles, which can have varied functional groups depending on the nucleophiles or reagents used. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

5-(Chloromethyl)-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a versatile intermediate in organic synthesis.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2,3-thiadiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The thiadiazole ring can interact with biological receptors, altering signal transduction pathways and cellular responses. These interactions are the basis for its biological activities and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a thiadiazole ring.

    5-(Chloromethyl)furan: Contains a furan ring and exhibits different reactivity and applications.

    5-(Chloromethyl)pyridine: Contains a pyridine ring and is used in different chemical and pharmaceutical applications.

Uniqueness

5-(Chloromethyl)-1,2,3-thiadiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of diverse chemical entities and in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-(chloromethyl)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c4-1-3-2-5-6-7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBMXQVUKCNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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